molecular formula C18H13BrN2O3 B2995755 (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide CAS No. 329195-41-7

(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide

Cat. No.: B2995755
CAS No.: 329195-41-7
M. Wt: 385.217
InChI Key: KZGUQLVJCBSEMK-UZYVYHOESA-N
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Description

(2Z)-2-[(4-Acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is a synthetic chromene-derived compound characterized by a benzopyran core substituted with a bromine atom at position 6 and an imino-linked 4-acetylphenyl group at position 2. The Z-configuration of the imine double bond is critical to its stereochemical identity.

Properties

IUPAC Name

2-(4-acetylphenyl)imino-6-bromochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c1-10(22)11-2-5-14(6-3-11)21-18-15(17(20)23)9-12-8-13(19)4-7-16(12)24-18/h2-9H,1H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGUQLVJCBSEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 6-bromo-2H-chromene-3-carboxylic acid and 4-acetylphenylamine.

    Formation of the Imine: The 4-acetylphenylamine is reacted with the 6-bromo-2H-chromene-3-carboxylic acid under acidic conditions to form the imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the final product, (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the chromene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the chromene ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide

  • Molecular Formula : C₂₂H₁₅BrN₂O₃
  • Key Substituents: Bromine at position 6 (chromene ring). 4-Phenoxyphenyl imino group (electron-rich due to the oxygen atom in the phenoxy moiety).
  • Molecular Weight: 434.0266 g/mol (monoisotopic).
  • The absence of a strong electron-withdrawing group may reduce hydrogen-bonding capacity relative to the acetyl-bearing compound .

(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

  • Molecular Formula : C₂₂H₂₁ClN₂O₃S
  • Key Substituents: Chlorine at position 6 (chromene ring). 4-Methylsulfanylphenyl imino group (introduces sulfur-based hydrophobicity).
  • Molecular Weight : 428.9 g/mol.
  • Notable Features: The chloro substituent may confer distinct electronic effects compared to bromine, while the sulfur atom in the methylsulfanyl group could influence redox properties or metal coordination. The tetrahydrofuran moiety likely improves solubility in polar solvents and facilitates crystal packing via O–H or N–H interactions .

Comparative Data Table

Property/Feature Target Compound (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide (2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Molecular Formula Not explicitly provided (likely C₂₁H₁₆BrN₂O₃) C₂₂H₁₅BrN₂O₃ C₂₂H₂₁ClN₂O₃S
Halogen Substituent Bromine (position 6) Bromine (position 6) Chlorine (position 6)
Imino Group Substituent 4-Acetylphenyl (electron-withdrawing) 4-Phenoxyphenyl (electron-donating) 4-Methylsulfanylphenyl (hydrophobic, sulfur-containing)
Carboxamide Modification None None N-(Tetrahydrofuran-2-ylmethyl) (enhanced H-bonding)
Molecular Weight (g/mol) ~425 (estimated) 434.0266 428.9
Key Functional Implications Acetyl group may stabilize crystal packing via H-bonding Phenoxy group increases lipophilicity; weaker H-bonding capacity Sulfur and tetrahydrofuran groups modulate solubility and intermolecular interactions

Hydrogen Bonding and Crystallographic Behavior

The acetyl group in the target compound is a strong hydrogen-bond acceptor, which may promote specific crystal packing motifs, as observed in studies of related chromene derivatives . The tetrahydrofuran-containing derivative () introduces additional hydrogen-bond donors/acceptors, which could stabilize polymorphic forms or co-crystals—a feature exploited in pharmaceutical crystallization studies .

Biological Activity

The compound (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide , also known as N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide, is a synthetic derivative of the chromene class of compounds. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C20H15BrN2O4
  • Molecular Weight : 427.2481
  • CAS Number : 42017934

Anticancer Properties

Numerous studies have reported the anticancer potential of chromene derivatives, including those with structural similarities to (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide. For instance, a study highlighted that chromone derivatives exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating significant activity .

Table 1: Cytotoxicity of Chromene Derivatives

CompoundCancer Cell LineIC50 (μM)
N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamideMCF-768.4 ± 3.9
Chromone derivative AA54945.0 ± 5.1
Chromone derivative BHCT11650.0 ± 4.5

Antimicrobial Activity

Chromene derivatives have also been studied for their antimicrobial effects. Research indicates that these compounds can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Selected Chromene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamideE. coli32 μg/mL
Chromone derivative CS. aureus16 μg/mL

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in relation to enzymes involved in tumor progression and inflammation. The presence of the imino and carboxamide functional groups allows for effective binding to enzyme active sites, thereby inhibiting their activity.

The mechanism by which (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide exerts its biological effects is likely multifaceted:

  • Caspase Activation : Induction of apoptosis in cancer cells through caspase activation has been observed in related chromene compounds .
  • Enzyme Binding : The compound may bind to specific enzymes, inhibiting their function and leading to reduced cell proliferation in cancerous tissues .
  • Interaction with Cellular Targets : The structural features allow for π–π stacking interactions and hydrogen bonding with various biological macromolecules, enhancing its bioactivity.

Case Studies

A notable case study involved the synthesis and biological evaluation of several chromene derivatives, including (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide. The study found that this compound exhibited significant cytotoxicity against MCF-7 cells and demonstrated promising antimicrobial properties against Gram-positive bacteria .

Q & A

Basic: What are the common synthetic routes for (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted salicylaldehydes with active methylene reagents. For chromene derivatives, a one-pot multicomponent reaction under reflux conditions is often employed. For example:

Knoevenagel condensation : React 6-bromo-3-formylchromene derivatives with 4-acetylaniline in ethanol or methanol under acidic catalysis (e.g., acetic acid) to form the imine bond .

Carboxamide introduction : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the carboxamide group post-cyclization.
Key validation steps include monitoring reaction progress via TLC and characterizing intermediates via 1H^1H-NMR (e.g., tracking imine proton signals at δ 8.3–8.5 ppm) .

Basic: How is the compound characterized structurally?

Methodological Answer:
Standard characterization combines spectroscopic and crystallographic methods:

Spectroscopy :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry (e.g., Z-configuration via coupling constants in 1H^1H-NMR and carbonyl carbon shifts in 13C^{13}C-NMR) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak matching calculated mass ± 0.001 Da) .

X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemistry and confirms intramolecular hydrogen bonding (e.g., N–H···O interactions between carboxamide and chromene oxygen) .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:
Common issues include:

Disorder in the bromine substituent : Due to its large atomic radius, Br may exhibit positional disorder. Mitigate this by:

  • Collecting high-resolution data (θ > 25°).
  • Using SHELXL’s PART and SUMP commands to model partial occupancy .

Hydrogen bonding ambiguities : Graph set analysis (via Mercury or PLATON) helps classify patterns (e.g., R22_2^2(8) motifs in carboxamide dimers) .

Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) for non-H atoms and constrain H atoms with riding models .

Advanced: How does the bromo substituent influence electronic properties and reactivity?

Methodological Answer:
The 6-bromo group:

Electron-withdrawing effects : Reduces electron density on the chromene ring, confirmed via DFT calculations (e.g., lowered HOMO-LUMO gaps by ~0.3 eV compared to non-brominated analogs) .

Reactivity in cross-coupling : Facilitates Suzuki-Miyaura reactions (e.g., with arylboronic acids) under Pd(PPh3_3)4_4/K2_2CO3_3 conditions. Monitor via 19F^{19}F-NMR if fluorinated partners are used .
Experimental validation : Compare reaction yields and kinetics with chloro or iodo analogs to isolate bromine-specific effects .

Basic: What solubility and stability considerations are critical for experimental design?

Methodological Answer:

Solubility :

  • Polar aprotic solvents (DMSO, DMF) are optimal for NMR (>50 mg/mL).
  • Aqueous solubility is pH-dependent: Carboxamide protonation at pH < 4 enhances solubility .

Stability :

  • Degrades under prolonged UV exposure (confirmed via HPLC tracking at 254 nm). Store in amber vials at –20°C.
  • Avoid strong bases (pH > 10) to prevent imine hydrolysis .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

Case example : If 1H^1H-NMR suggests a planar chromene ring but X-ray shows puckering:

  • Re-examine crystal packing : Intermolecular forces (e.g., π-stacking) may distort the solid-state structure vs. solution conformation .
  • Variable-temperature NMR : Assess dynamic effects (e.g., ring-flipping barriers via coalescence experiments) .

Computational validation : Compare DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) with experimental data to identify discrepancies .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

Reaction engineering :

  • Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions vs. traditional reflux (6–8 hr) .
  • Employ flow chemistry for imine formation (residence time < 5 min, 70°C) to minimize decomposition.

Purification :

  • Column chromatography (silica gel, hexane/EtOAc 3:1) isolates the Z-isomer.
  • Recrystallization from ethanol/water (7:3) improves purity to >98% (HPLC) .

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